REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]>CC1C=C(C)C(N2C(=[Ru](Cl)(Cl)=CC3C=CC=CC=3OC(C)C)N(C3C(C)=CC(C)=CC=3C)CC2)=C(C)C=1>[CH3:5][C:3]1([OH:4])[CH2:6][CH2:7][CH:8]=[CH:9]1.[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC=C3)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the required amount was removed in a round bottom flask
|
Type
|
ADDITION
|
Details
|
charged with a stirbar
|
Type
|
CUSTOM
|
Details
|
sealed with a septum
|
Type
|
CUSTOM
|
Details
|
Linalool was transferred via syringe into the RBF
|
Type
|
ADDITION
|
Details
|
containing the catalyst
|
Type
|
CUSTOM
|
Details
|
vigorous bubbling
|
Type
|
WAIT
|
Details
|
The bubbling continued for 30-45 minutes
|
Duration
|
37.5 (± 7.5) min
|
Type
|
CUSTOM
|
Details
|
Once bubbling
|
Type
|
CUSTOM
|
Details
|
was bubbled into the reaction mixture for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
1H NMR of the crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
(−78° C.)
|
Type
|
CUSTOM
|
Details
|
After transfer the product was sealed under nitrogen
|
Type
|
CUSTOM
|
Details
|
stored at room temperature
|
Reaction Time |
30 s |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]>CC1C=C(C)C(N2C(=[Ru](Cl)(Cl)=CC3C=CC=CC=3OC(C)C)N(C3C(C)=CC(C)=CC=3C)CC2)=C(C)C=1>[CH3:5][C:3]1([OH:4])[CH2:6][CH2:7][CH:8]=[CH:9]1.[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC=C3)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the required amount was removed in a round bottom flask
|
Type
|
ADDITION
|
Details
|
charged with a stirbar
|
Type
|
CUSTOM
|
Details
|
sealed with a septum
|
Type
|
CUSTOM
|
Details
|
Linalool was transferred via syringe into the RBF
|
Type
|
ADDITION
|
Details
|
containing the catalyst
|
Type
|
CUSTOM
|
Details
|
vigorous bubbling
|
Type
|
WAIT
|
Details
|
The bubbling continued for 30-45 minutes
|
Duration
|
37.5 (± 7.5) min
|
Type
|
CUSTOM
|
Details
|
Once bubbling
|
Type
|
CUSTOM
|
Details
|
was bubbled into the reaction mixture for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
1H NMR of the crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
(−78° C.)
|
Type
|
CUSTOM
|
Details
|
After transfer the product was sealed under nitrogen
|
Type
|
CUSTOM
|
Details
|
stored at room temperature
|
Reaction Time |
30 s |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]>CC1C=C(C)C(N2C(=[Ru](Cl)(Cl)=CC3C=CC=CC=3OC(C)C)N(C3C(C)=CC(C)=CC=3C)CC2)=C(C)C=1>[CH3:5][C:3]1([OH:4])[CH2:6][CH2:7][CH:8]=[CH:9]1.[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC=C3)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the required amount was removed in a round bottom flask
|
Type
|
ADDITION
|
Details
|
charged with a stirbar
|
Type
|
CUSTOM
|
Details
|
sealed with a septum
|
Type
|
CUSTOM
|
Details
|
Linalool was transferred via syringe into the RBF
|
Type
|
ADDITION
|
Details
|
containing the catalyst
|
Type
|
CUSTOM
|
Details
|
vigorous bubbling
|
Type
|
WAIT
|
Details
|
The bubbling continued for 30-45 minutes
|
Duration
|
37.5 (± 7.5) min
|
Type
|
CUSTOM
|
Details
|
Once bubbling
|
Type
|
CUSTOM
|
Details
|
was bubbled into the reaction mixture for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
1H NMR of the crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
(−78° C.)
|
Type
|
CUSTOM
|
Details
|
After transfer the product was sealed under nitrogen
|
Type
|
CUSTOM
|
Details
|
stored at room temperature
|
Reaction Time |
30 s |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |